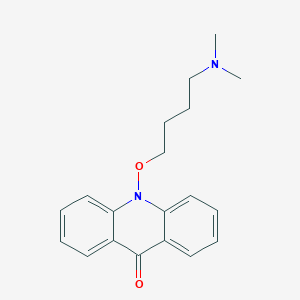
10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one is a chemical compound belonging to the acridone family. Acridones are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. This particular compound is characterized by the presence of a dimethylamino group attached to a butoxy chain, which is further connected to the acridone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with acridone as the core structure.
Alkylation: The acridone is subjected to alkylation using 4-chlorobutyl dimethylamine under basic conditions to introduce the dimethylamino butoxy group.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the increased volume of reactants.
Purification: Employing techniques such as recrystallization or column chromatography to purify the final product.
Quality Control: Ensuring the product meets the required purity standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation Products: N-oxides of the acridone derivative.
Reduction Products: Reduced acridone derivatives with altered functional groups.
Substitution Products: Various substituted acridone derivatives depending on the nucleophile used.
Scientific Research Applications
10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one involves:
Molecular Targets: The compound interacts with various biological targets, including DNA and proteins.
Pathways Involved: It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
9(10H)-Acridone: A parent compound with similar structural features but lacking the dimethylamino butoxy group.
9-Methylacridine: A derivative with a methyl group instead of the dimethylamino butoxy group.
9-Aminoacridine: Contains an amino group, offering different chemical reactivity and biological activity.
Uniqueness
10-(4-(Dimethylamino)butoxy)acridin-9(10H)-one is unique due to the presence of the dimethylamino butoxy group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H22N2O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
10-[4-(dimethylamino)butoxy]acridin-9-one |
InChI |
InChI=1S/C19H22N2O2/c1-20(2)13-7-8-14-23-21-17-11-5-3-9-15(17)19(22)16-10-4-6-12-18(16)21/h3-6,9-12H,7-8,13-14H2,1-2H3 |
InChI Key |
VDYORWXXGZEODR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCON1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12926336.png)
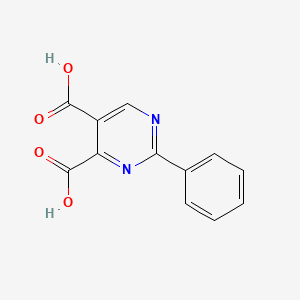
![(8R,9S,13S,14S)-13-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B12926343.png)
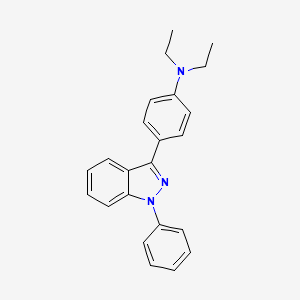
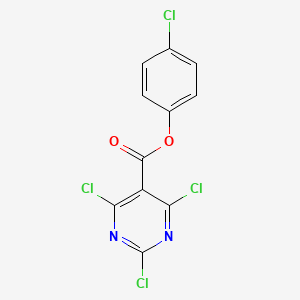

![Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12926373.png)
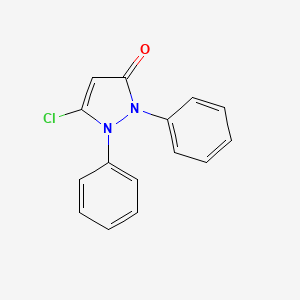
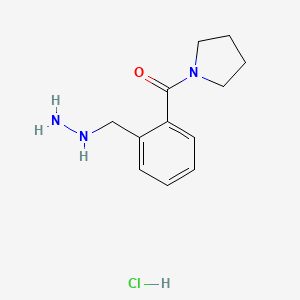
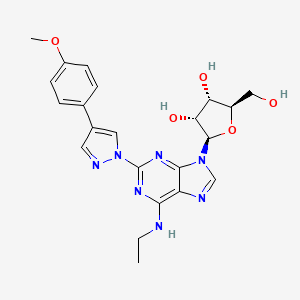
![4H-Thiazolo[2,3-c][1,2,4]triazin-4-one, 6,7-dihydro-3,7-dimethyl-](/img/structure/B12926398.png)

